molecular formula C16H22BrNO3S B1443533 Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 1365963-56-9

Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B1443533
M. Wt: 388.3 g/mol
InChI Key: LLRMFLUVFFWNPV-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a chemical compound. It has been used in the preparation of various compounds and has been studied for its potential biological activities .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a five-membered thiophene ring as a key structural element . The exact structure would need to be determined through methods such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. The thiophene ring is a key reactive site, and reactions may involve the bromobutanoyl and carboxylate groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would need to be determined experimentally. These might include its solubility, stability, and reactivity .

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate derivatives have been synthesized and tested for their antibacterial and antifungal activities. Some of these compounds exhibited activity comparable to established antibiotics and antifungal agents such as ampicillin, ofloxacin, nystatin, kanamycin, sulphamethoxazole, amoxicillin, and chloramphenicol. They were found effective against bacteria like Listeria monocytogenes, Staphylococcus aureus, Proteus, Escherichia coli, Salmonella typhi, Pseudomonas putida, Brucella abortus, and yeast Candida albicans (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Antiinflammatory Activity

  • In another study, certain derivatives of Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate were screened for their antiinflammatory activity. Compounds from this series showed significant antiinflammatory properties (El-kerdawy et al., 1996).

Antitumor Activity

  • Some derivatives have been synthesized and tested for their antitumor activity. Among these, certain compounds exhibited broad-spectrum antitumor activity, showing effectiveness in inhibiting the growth of cancer cell lines (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).

Pharmacological Studies

  • Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a related compound, was studied for its pharmacological properties, including its conversion to various derivatives and their preliminary pharmacological evaluation (Chapman, Clarke, Gore, & Sharma, 1971).

Schiff Bases as Antimicrobial and Antiinflammatory Agents

Future Directions

The future research directions for this compound could include further investigation of its synthesis, characterization, and potential biological activities. It could also be interesting to explore its potential applications in various fields .

properties

IUPAC Name

ethyl 2-(2-bromobutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3S/c1-3-11(17)14(19)18-15-13(16(20)21-4-2)10-8-6-5-7-9-12(10)22-15/h11H,3-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRMFLUVFFWNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901109650
Record name 4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-[(2-bromo-1-oxobutyl)amino]-5,6,7,8-tetrahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901109650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

CAS RN

1365963-56-9
Record name 4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-[(2-bromo-1-oxobutyl)amino]-5,6,7,8-tetrahydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365963-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-[(2-bromo-1-oxobutyl)amino]-5,6,7,8-tetrahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901109650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 2
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Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 3
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Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 4
Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 5
Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

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